

Application Notes and Protocols: BRD0539 In Vivo Formulation and Administration

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Compound of Interest

Compound Name: BRD0539

Cat. No.: B15567508

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Application Notes

BRD0539 is a cell-permeable, reversible small-molecule inhibitor of *Streptococcus pyogenes* Cas9 (SpCas9).[1] It functions by disrupting the interaction between SpCas9 and the protospacer adjacent motif (PAM), thereby blocking DNA binding and cleavage.[2][3] This allows for dose-dependent and temporal control over SpCas9 activity in various research applications. The ability to inhibit SpCas9 activity is crucial for minimizing off-target effects and enhancing the safety of CRISPR-Cas9 based therapies.[3][4]

For researchers aiming to translate the utility of **BRD0539** to in vivo models, establishing a stable, safe, and effective formulation is a critical first step. Due to its physicochemical properties, particularly its poor solubility in water, **BRD0539** requires a specialized vehicle for systemic administration.[5] This document provides detailed protocols for two common formulation strategies recommended by suppliers, enabling researchers to prepare **BRD0539** for preclinical in vivo evaluation. The choice of formulation will depend on the desired route of administration, pharmacokinetic profile, and the specific animal model.

Data Presentation

Table 1: Solubility of BRD0539

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)	Notes
DMSO	~100 - 201	~45.25 - 91	Use fresh DMSO as moisture can reduce solubility.[5]
Ethanol	~100	~45.25	
Water	Insoluble	Insoluble	

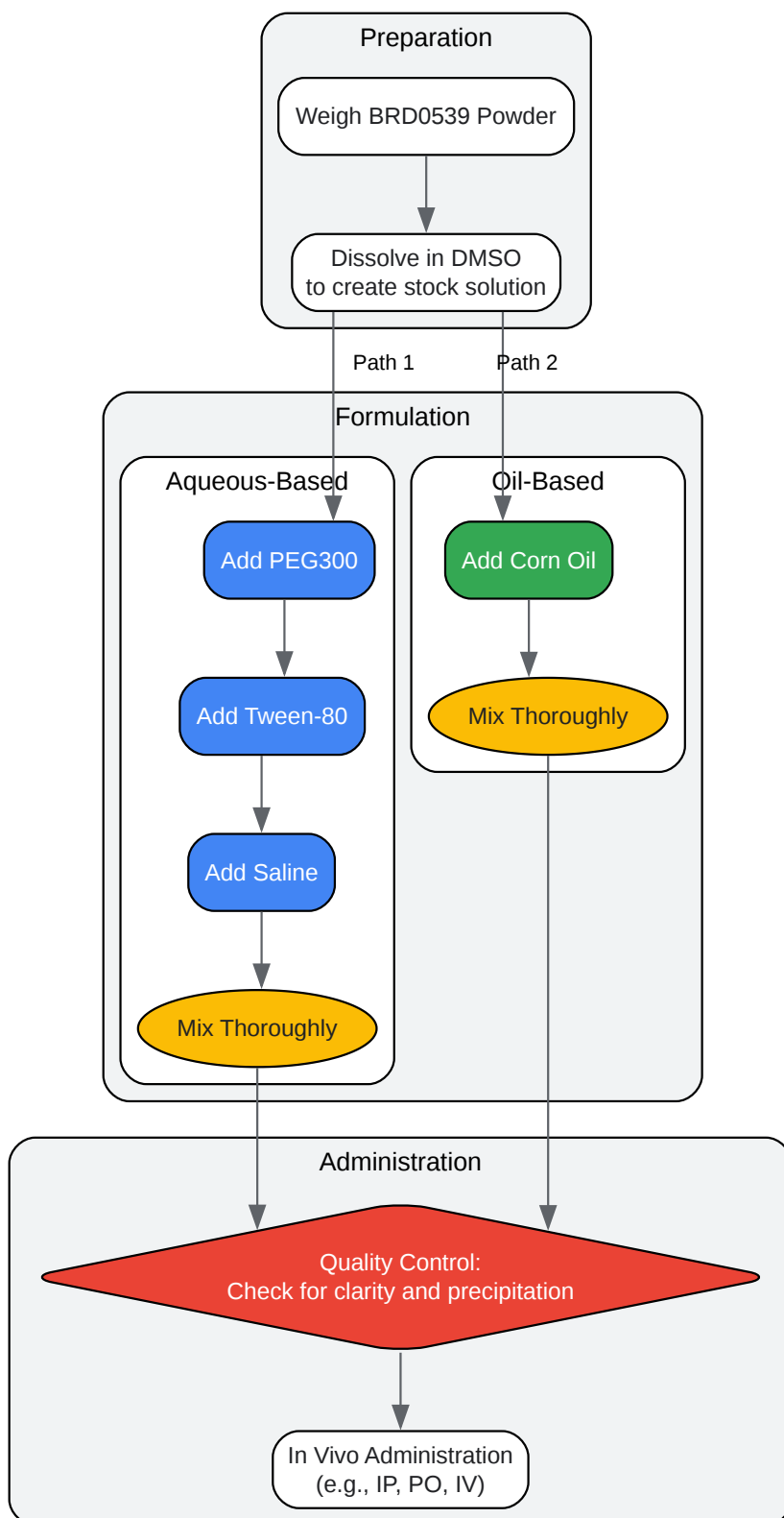
Data compiled from multiple sources.[1][5] The molecular weight of **BRD0539** is 452.54 g/mol .

Table 2: Recommended In Vivo Formulations

Formulation	Component	Percentage	Purpose	Solubility
Aqueous-Based	DMSO	10%	Initial Solubilizing Agent	≥ 2.5 mg/mL (5.52 mM)
PEG300	40%	Co-solvent		
Tween-80	5%	Surfactant/Emulsifier		
Saline	45%	Vehicle		
Oil-Based	DMSO	10%	Initial Solubilizing Agent	≥ 2.5 mg/mL (5.52 mM)
Corn Oil	90%	Vehicle		

These formulations are recommended starting points for in vivo studies.[6][7] The final concentration should be confirmed for clarity and stability before administration.

Experimental Workflow



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Caption: Workflow for **BRD0539** in vivo formulation and administration.

Experimental Protocols

Protocol 1: Preparation of Aqueous-Based BRD0539 Formulation

This protocol is designed to prepare a clear solution of **BRD0539** suitable for routes of administration where an aqueous vehicle is preferred.

1. Materials:

- **BRD0539** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile, conical tubes (e.g., 15 mL or 50 mL)
- Calibrated pipettes and sterile tips
- Vortex mixer

2. Procedure:

- **Calculate Required Amounts:** Determine the desired final concentration of **BRD0539** (e.g., 2.5 mg/mL) and the total volume needed for the experiment. Calculate the mass of **BRD0539** and the volume of each vehicle component.
- **Initial Solubilization:** Add the calculated volume of DMSO to the pre-weighed **BRD0539** powder in a sterile conical tube. This will constitute 10% of the final volume. Vortex thoroughly until the powder is completely dissolved.
- **Add Co-solvent:** To the DMSO-**BRD0539** solution, add the calculated volume of PEG300 (40% of the final volume).^[7] Vortex the mixture until it is homogeneous.

- **Add Surfactant:** Add the calculated volume of Tween-80 (5% of the final volume).[7] Vortex again to ensure complete mixing.
- **Final Vehicle Addition:** Slowly add the calculated volume of sterile saline (45% of the final volume) to the mixture.[7]
- **Final Mixing and Quality Control:** Vortex the final solution thoroughly. Visually inspect the solution for clarity. If any precipitation or phase separation is observed, gentle warming and/or sonication can be used to aid dissolution.[7] The final solution should be a clear, single-phase liquid.
- **Storage:** It is recommended to use the formulation immediately for optimal results.[5] If short-term storage is necessary, store at 4°C and protect from light. Before use, allow the solution to return to room temperature and vortex again.

Protocol 2: Preparation of Oil-Based BRD0539 Formulation

This protocol is suitable for administration routes where a lipid-based vehicle is advantageous, such as oral (PO) gavage.

1. Materials:

- **BRD0539** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Corn Oil, sterile filtered
- Sterile, conical tubes
- Calibrated pipettes and sterile tips
- Vortex mixer

2. Procedure:

- **Calculate Required Amounts:** Determine the desired final concentration (e.g., 2.5 mg/mL) and total volume. Calculate the required mass of **BRD0539** and the volume of DMSO and corn oil.
- **Initial Solubilization:** Add the calculated volume of DMSO (10% of the final volume) to the pre-weighed **BRD0539** powder in a sterile conical tube.^[7] Vortex until the compound is fully dissolved, creating a clear stock solution.
- **Add Oil Vehicle:** To the DMSO-**BRD0539** solution, add the calculated volume of sterile corn oil (90% of the final volume).^[7]
- **Final Mixing and Quality Control:** Vortex the mixture vigorously until a homogeneous suspension or solution is formed. Visually inspect the final formulation for uniformity.
- **Storage:** This formulation should be used immediately after preparation.^[5] If storage is required, keep it at room temperature and vortex thoroughly before each use.

Protocol 3: General In Vivo Administration Guidelines

1. Pre-Administration Checks:

- Before administration, always bring the formulation to room temperature and vortex thoroughly to ensure homogeneity.
- Visually inspect the solution for any signs of precipitation. Do not administer if the solution is not clear or uniformly suspended.

2. Dosage Determination:

- The optimal dosage of **BRD0539** has not been extensively reported in the literature for in vivo animal models.
- It is critical to perform initial dose-response and toxicity studies to determine the effective and non-toxic dose range for your specific animal model and disease context.
- The in vitro IC₅₀ for SpCas9 is approximately 22 μ M, which can serve as a theoretical starting point for dose calculations, but empirical validation is mandatory.^[6]

3. Administration Route:

- The aqueous-based formulation (Protocol 1) is versatile and may be suitable for intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection, as well as oral gavage (PO).
- The oil-based formulation (Protocol 2) is primarily intended for oral gavage (PO).
- The choice of administration route should be guided by the experimental design and the desired pharmacokinetic profile.

4. Animal Handling and Dosing Volume:

- All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.
- Calculate the dosing volume based on the animal's body weight and the final concentration of the **BRD0539** formulation. Typical dosing volumes for mice are 5-10 mL/kg for PO and IP routes.

Disclaimer: These protocols are intended for research use only by qualified professionals. They are based on information provided by chemical suppliers and should be considered as starting points. Researchers must independently validate and optimize these formulations and administration parameters for their specific experimental needs.

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